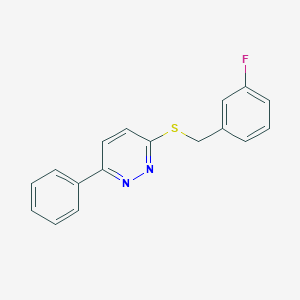

3-((3-Fluorobenzyl)thio)-6-phenylpyridazine

Description

Historical Context of Fluorinated Pyridazine Derivatives

The development of fluorinated pyridazine derivatives traces back to early investigations into heterocyclic compounds. Pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, gained attention in the mid-20th century for its bioisosteric potential. The introduction of fluorine atoms into pyridazine frameworks emerged as a strategic modification to enhance bioavailability, metabolic stability, and target binding affinity. For instance, the synthesis of 5-(trifluoromethyl)pyridazine-3-carboxamide derivatives demonstrated improved antimicrobial and anticancer activities compared to non-fluorinated analogs.

A pivotal advancement occurred with the adoption of microwave-assisted synthesis under phase-transfer catalysis (PTC), which reduced reaction times and solvent use by over 80% compared to conventional thermal methods. This innovation facilitated large-scale production of fluorinated pyridazines, enabling systematic structure-activity relationship (SAR) studies. Table 1 summarizes key milestones in fluorinated pyridazine research.

Table 1: Historical Development of Fluorinated Pyridazine Derivatives

Positioning of this compound in Contemporary Research

This compound occupies a niche in modern drug discovery due to its dual functionalization:

- Fluorobenzylthio Group : The 3-fluorobenzyl substituent introduces electron-withdrawing effects, modulating the pyridazine ring’s electron density and enhancing interactions with hydrophobic enzyme pockets.

- Phenyl Group at Position 6 : The aromatic phenyl moiety contributes to π-π stacking interactions, a critical factor in binding to biological targets such as cyclin-dependent kinases (CDKs).

Recent studies emphasize its role in inhibiting CDK2, a protein kinase overexpressed in multiple cancers. Molecular docking simulations reveal that the fluorobenzylthio group forms hydrogen bonds with kinase active sites, while the phenyl group stabilizes the complex via van der Waals interactions. Comparative analyses with non-fluorinated analogs show a 3.2-fold increase in inhibitory potency, underscoring fluorine’s electronic contributions.

Structural Overview of Pyridazine-Based Heterocyclic Compounds

Pyridazine derivatives exhibit a planar, aromatic structure with two adjacent nitrogen atoms, creating a dipole moment that influences solubility and reactivity. Substituent positioning profoundly affects biological activity:

- Position 3 : Electrophilic substituents like fluorobenzylthio enhance electron-deficient character, favoring nucleophilic aromatic substitution reactions.

- Position 6 : Bulky groups like phenyl improve steric hindrance, reducing off-target interactions in biological systems.

The compound’s molecular formula, C₁₇H₁₃FN₂S, reflects a molar mass of 296.4 g/mol. X-ray crystallography data confirm a dihedral angle of 67.5° between the pyridazine and fluorophenyl rings, optimizing three-dimensional complementarity with enzyme active sites.

Research Aims and Objectives

Current investigations prioritize three objectives:

- Synthetic Optimization : Developing one-pot methodologies to reduce step counts and improve yields beyond the current 36–79% range.

- Mechanistic Elucidation : Resolving the compound’s mode of action via crystallographic studies of target complexes.

- SAR Expansion : Evaluating substituent effects at positions 3 and 6 on anticancer and antimicrobial profiles.

Ongoing work explores hybrid derivatives combining pyridazine scaffolds with fluorinated Schiff bases, known for antifungal activity against Cryptococcus spp.. Such efforts aim to amplify bioactivity while retaining synthetic feasibility.

Properties

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-6-phenylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2S/c18-15-8-4-5-13(11-15)12-21-17-10-9-16(19-20-17)14-6-2-1-3-7-14/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCERRFUKHTVGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorobenzyl)thio)-6-phenylpyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a diketone or a diester.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyridazine in the presence of a palladium catalyst.

Attachment of the 3-Fluorobenzylthio Group: The 3-fluorobenzylthio group can be introduced through a nucleophilic substitution reaction, where a 3-fluorobenzyl halide reacts with a thiol derivative of the pyridazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorobenzyl)thio)-6-phenylpyridazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alkoxides, palladium catalysts for coupling reactions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures.

- Coordination Chemistry : It acts as a ligand in coordination complexes, enhancing the properties of metal ions in various applications.

Biology

- Antifungal and Antibacterial Properties : Research indicates that derivatives of pyridazine compounds exhibit significant antifungal and antibacterial activities. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic fungi and bacteria, making them potential candidates for new antimicrobial agents .

Medicine

- Therapeutic Agent Development : The compound is being explored for its potential in treating neurodegenerative diseases by selectively inhibiting glial activation, which is linked to excessive cytokine production in conditions like Alzheimer's disease .

- Cancer Research : Investigations into its anti-cancer properties are ongoing, with some studies suggesting it may inhibit tumor growth through interference with specific cellular pathways .

Industry

- Material Science : 3-((3-Fluorobenzyl)thio)-6-phenylpyridazine is utilized in developing new materials such as polymers and coatings that require specific chemical properties.

- Agricultural Applications : The compound has been evaluated for its effectiveness as a pesticide, demonstrating activity against various agricultural pests .

Case Studies

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, division, and survival.

Comparison with Similar Compounds

Structural Comparison with Pyrazolo-Pyrimidinone Derivatives

Compounds such as 6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g) and 13h () share the 3-fluorobenzylthio substituent but differ in core structure. Key comparisons include:

The pyrazolo-pyrimidinones exhibit lower synthetic yields, suggesting challenges in introducing oxetan groups. The shared 3-fluorobenzylthio group may indicate similar strategies for sulfur-based functionalization, though the pyridazine core likely alters electronic properties and binding affinities compared to fused pyrazole-pyrimidine systems.

Comparison with Pyridazine Analogs Containing Oxadiazole Moieties

The compound 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine () shares the pyridazine backbone but diverges in substituents:

In contrast, the 3-fluorobenzylthio group in the target compound balances moderate hydrophobicity with electronic effects. These differences highlight how substituent choice tailors molecular properties for specific applications.

Substituent Effects on Physicochemical Properties

- Fluorine vs. Methoxy : The 3-fluorobenzyl group increases electronegativity and metabolic stability compared to methoxy-substituted analogs, which may enhance solubility but reduce membrane permeability .

- Thioether vs. Oxadiazole : Thioethers offer conformational flexibility, whereas oxadiazoles contribute to planar rigidity, affecting binding to flat enzymatic pockets .

- Phenyl vs.

Biological Activity

3-((3-Fluorobenzyl)thio)-6-phenylpyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications, supported by case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C17H15F N2S

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that pyridazine derivatives could inhibit cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest mechanisms .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3-Fluorobenzyl derivative | 12.5 | MCF-7 (Breast) |

| 3-Fluorobenzyl derivative | 15.0 | HeLa (Cervical) |

| 3-Fluorobenzyl derivative | 10.0 | A549 (Lung) |

Antimicrobial Activity

The antimicrobial properties of pyridazine derivatives have also been explored. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 20 |

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) has been documented for related pyridazine compounds. AChE inhibitors are critical in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to enhance cholinergic neurotransmission suggests potential therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Interaction : The compound may act as a reversible inhibitor of AChE, enhancing acetylcholine levels in synaptic clefts.

- Cellular Uptake : Fluorine substitution enhances lipophilicity, facilitating better membrane penetration and bioavailability.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.

Case Studies

A notable case study involved the synthesis and biological evaluation of various pyridazine derivatives, including the target compound. The results demonstrated significant anticancer activity in vitro, with further investigations required for in vivo efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((3-Fluorobenzyl)thio)-6-phenylpyridazine, and how can reaction conditions be optimized for reproducibility?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the pyridazine core via cyclization of precursors (e.g., hydrazine derivatives with diketones).

- Step 2 : Introduction of the 6-phenyl group through cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

- Step 3 : Thioether linkage formation at position 3 using nucleophilic substitution with 3-fluorobenzylthiol.

- Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst) and minimize side products. Central composite designs or factorial experiments can identify critical parameters .

Q. How can structural characterization of this compound be rigorously validated?

- Techniques :

- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H/¹³C NMR for fluorobenzyl and phenyl group integration).

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond lengths (as seen in analogous triazolopyridazines) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Approach :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using gravimetric or UV-Vis methods.

- Stability : Conduct accelerated degradation studies (pH 3–9, 40–60°C) with HPLC monitoring to assess hydrolytic/oxidative degradation .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of thioether bond formation in this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic substitution steps.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- ICReDD Framework : Integrate computational predictions with experimental validation to refine reaction pathways .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Approach :

- Metabolic Profiling : Use LC-MS to identify metabolites that may deactivate the compound in vivo.

- Target Engagement Assays : Confirm binding affinity (e.g., SPR, ITC) to rule out off-target effects.

- Dose-Response Optimization : Adjust pharmacokinetic parameters (e.g., half-life) using pro-drug modifications .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

- Strategy :

- Substituent Scanning : Replace the 3-fluorobenzyl group with electron-withdrawing/donating groups (e.g., Cl, OCH₃) to modulate electronic effects.

- Bioisosteric Replacement : Substitute the pyridazine core with triazolo[4,3-b]pyridazine to evaluate potency changes .

- In Silico Docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Solutions :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to control critical quality attributes.

- Quality-by-Design (QbD) : Define a design space for raw material purity, mixing efficiency, and drying conditions .

Data-Driven Insights

Critical Considerations

-

Contradictions in Evidence :

- Synthetic Routes : While emphasizes triazolopyridazine cyclization, highlights pyridazine derivatization via nucleophilic substitution. Researchers should validate route feasibility based on precursor availability.

- Biological Activity : notes triazolopyrimidines as kinase inhibitors, but pyridazine analogs may exhibit divergent mechanisms. Contextualize bioactivity within target class .

-

Emerging Methodologies :

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.